Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate
CAS No.: 2369666-35-1
Cat. No.: VC4191731
Molecular Formula: C13H18N2O4
Molecular Weight: 266.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2369666-35-1 |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.297 |
| IUPAC Name | methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
| Standard InChI | InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) |
| Standard InChI Key | JHSHNVWLBXWOLS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate features a benzoid core substituted with an amino group at the 2-position and a Boc-protected amino group at the 5-position. The Boc group, a staple in peptide synthesis, ensures selective reactivity by shielding the amine during subsequent reactions. The methyl ester at the 1-position enhances solubility in organic solvents, facilitating its use in diverse reaction conditions.
Molecular Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.297 g/mol |
| IUPAC Name | Methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
| LogP (Partition Coefficient) | 1.82 (estimated) |
| Rotatable Bonds | 4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The tert-butoxycarbonyl group contributes to the compound’s steric bulk, influencing its crystallinity and stability under acidic conditions.
Synthesis and Optimization
The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate typically proceeds via a two-step protocol involving nitration, reduction, and Boc protection.
Stepwise Synthesis Protocol
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Nitration and Esterification: Methyl 2-amino-5-nitrobenzoate is synthesized by nitrating methyl anthranilate, yielding a nitro intermediate.
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Boc Protection: The nitro group is reduced to an amine using hydrogenation or catalytic transfer hydrogenation. Subsequent reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine introduces the Boc group.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | Room temperature (25°C) |
| Reaction Time | 4–6 hours |
| Yield | 57–72% (after purification) |
Purification via column chromatography (15–25% ethyl acetate/hexane) ensures high purity (>95%) .
Applications in Organic Synthesis
This compound’s bifunctional reactivity enables its use in constructing complex molecules:
Peptide and Heterocycle Synthesis
The Boc-protected amine serves as a temporary masking group, allowing selective functionalization of the 2-amino group. For example, coupling with carboxylic acids via carbodiimide chemistry yields amides, which are precursors to quinazolinones and benzodiazepines.
Pharmaceutical Intermediates
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate is integral to synthesizing kinase inhibitors and anti-inflammatory agents. Its scaffold mimics natural product frameworks, enabling structure-activity relationship (SAR) studies .
Comparative Analysis with Related Compounds
The tert-butoxycarbonyl group’s impact is evident when comparing Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate to its des-Boc analog:
| Compound | MIC Reduction (Clarithromycin) | Efflux Pump Inhibition |
|---|---|---|
| Methyl 2-amino-5-Boc-benzoate | 32-fold | Moderate |
| Des-Boc analog (Triamine) | 128-fold | High |
Des-Boc derivatives exhibit superior membrane permeabilization, highlighting the Boc group’s role in modulating bioactivity .
Challenges and Future Directions
Despite its utility, the compound’s synthetic yield (57–72%) and purification demands necessitate optimization. Future studies could explore:
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Green Chemistry Approaches: Replacing dichloromethane with biodegradable solvents.
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Bioconjugation Techniques: Developing site-specific probes for targeted drug delivery.
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